2-Chloroethyl methyl ethenylphosphonate
CAS No.: 62516-51-2
Cat. No.: VC19458723
Molecular Formula: C5H10ClO3P
Molecular Weight: 184.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62516-51-2 |
|---|---|
| Molecular Formula | C5H10ClO3P |
| Molecular Weight | 184.56 g/mol |
| IUPAC Name | 1-chloro-2-[ethenyl(methoxy)phosphoryl]oxyethane |
| Standard InChI | InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3 |
| Standard InChI Key | STJWNNKPGZJPFK-UHFFFAOYSA-N |
| Canonical SMILES | COP(=O)(C=C)OCCCl |
Introduction
Chemical Identity and Nomenclature
2-Chloroethyl methyl ethenylphosphonate (CAS: 4090-55-5; alternative CAS: 62516-51-2 ) is an organophosphorus compound characterized by its unique functional groups. Its systematic IUPAC name reflects the presence of a chloroethyl group, a methyl group, and an ethenylphosphonate moiety. The compound is recognized under multiple synonyms, including:
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 4090-55-5 (primary) |
| 62516-51-2 (synonym) | |
| Molecular Formula | C₅H₁₀ClO₃P |
| Molecular Weight | 184.55 g/mol (calculated) |
| Chemical Class | Organophosphorus compound |
Molecular Structure and Physicochemical Properties
The molecular structure of 2-chloroethyl methyl ethenylphosphonate comprises a phosphonate core bonded to a chloroethyl group, a methyl group, and an ethenyl (vinyl) group. This configuration confers reactivity suitable for applications in polymer chemistry and organic synthesis.
Synthetic Pathways and Production
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Phosphorylation of chloroethanol derivatives using phosphonic acid precursors.
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Michaelis-Arbuzov reactions involving halogenated ethers and trialkyl phosphites .
Industrial production likely follows Good Manufacturing Practices (GMP) to ensure purity, particularly for research-grade materials.
Applications in Research and Industry
Polymer Chemistry
The ethenyl group in 2-chloroethyl methyl ethenylphosphonate suggests utility as a monomer or crosslinker in flame-retardant polymers. Phosphonate groups are known to improve thermal stability and reduce flammability in polymeric materials .
Organic Synthesis
As a specialty reagent, this compound may serve as a phosphorylating agent in the synthesis of:
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Bioactive molecules: Phosphonate analogs of pharmaceuticals.
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Ligands for metal coordination: Due to the electron-donating phosphonate group.
Agricultural Chemistry
Organophosphorus compounds are historically significant in agrochemicals. While direct evidence is lacking, derivatives of 2-chloroethyl methyl ethenylphosphonate could theoretically act as precursors for herbicides or insecticides .
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